molecular formula C13H17N B14413095 1-Methyl-8-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinoline CAS No. 80574-07-8

1-Methyl-8-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinoline

Cat. No.: B14413095
CAS No.: 80574-07-8
M. Wt: 187.28 g/mol
InChI Key: BNUFNIPWAQORSI-UHFFFAOYSA-N
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Description

1-Methyl-8-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinoline is a heterocyclic organic compound. It belongs to the class of tetrahydroquinolines, which are known for their diverse biological activities and applications in medicinal chemistry. The structure of this compound features a quinoline core with a methyl group at the 1-position and a prop-2-en-1-yl group at the 8-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-8-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinoline can be achieved through several synthetic routes. One common method involves the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline core. The specific conditions for this reaction typically include:

    Reagents: Aldehyde or ketone, amine, acid catalyst (e.g., hydrochloric acid or sulfuric acid)

    Solvent: Often conducted in an organic solvent such as ethanol or methanol

    Temperature: Reaction temperatures can vary but are typically around room temperature to 80°C

Industrial Production Methods

Industrial production of this compound may involve large-scale Pictet-Spengler reactions or other catalytic processes that ensure high yield and purity. The choice of method depends on the desired scale, cost, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-8-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form quinoline derivatives

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄)

    Substitution: Halogenation using bromine (Br₂) or chlorination using thionyl chloride (SOCl₂)

Major Products

    Oxidation: Quinoline derivatives with various functional groups

    Reduction: Dihydroquinoline derivatives

    Substitution: Halogenated quinoline derivatives

Scientific Research Applications

1-Methyl-8-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinoline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties

    Medicine: Investigated for its potential therapeutic effects in treating various diseases

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-Methyl-8-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a biological response. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-1,2,3,4-tetrahydroquinoline: Lacks the prop-2-en-1-yl group at the 8-position

    8-(Prop-2-en-1-yl)-1,2,3,4-tetrahydroquinoline: Lacks the methyl group at the 1-position

    Quinoline: The fully aromatic parent compound without the tetrahydro structure

Uniqueness

1-Methyl-8-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinoline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the methyl and prop-2-en-1-yl groups provides distinct properties compared to its analogs.

Properties

CAS No.

80574-07-8

Molecular Formula

C13H17N

Molecular Weight

187.28 g/mol

IUPAC Name

1-methyl-8-prop-2-enyl-3,4-dihydro-2H-quinoline

InChI

InChI=1S/C13H17N/c1-3-6-11-7-4-8-12-9-5-10-14(2)13(11)12/h3-4,7-8H,1,5-6,9-10H2,2H3

InChI Key

BNUFNIPWAQORSI-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC2=C1C(=CC=C2)CC=C

Origin of Product

United States

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